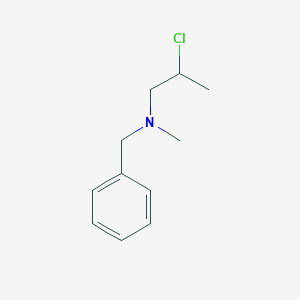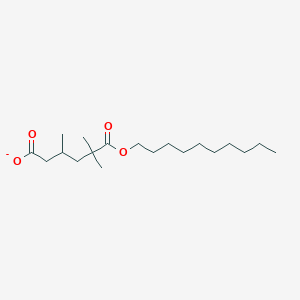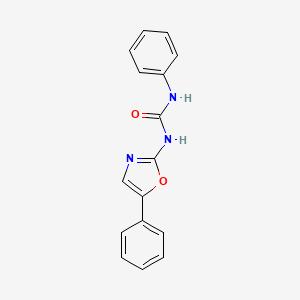![molecular formula C15H16N2O4 B14359314 4-[(4-Aminophenyl)methyl]aniline;oxalic acid CAS No. 92687-24-6](/img/structure/B14359314.png)
4-[(4-Aminophenyl)methyl]aniline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)methyl]aniline;oxalic acid is a compound that combines 4-[(4-Aminophenyl)methyl]aniline, an aromatic amine, with oxalic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]aniline typically involves the reduction of 4-nitrobenzyl chloride with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-[(4-Aminophenyl)methyl]aniline involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-[(4-Aminophenyl)methyl]aniline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. It can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and dye intermediate.
4-[(4-Methylphenoxy)methyl]aniline: A similar compound with a methylphenoxy group, used in various chemical syntheses.
Uniqueness
4-[(4-Aminophenyl)methyl]aniline is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination with oxalic acid enhances its solubility and reactivity, making it valuable in various scientific and industrial fields .
Properties
CAS No. |
92687-24-6 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H14N2.C2H2O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;3-1(4)2(5)6/h1-8H,9,14-15H2;(H,3,4)(H,5,6) |
InChI Key |
WOOLTNUVMBJSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



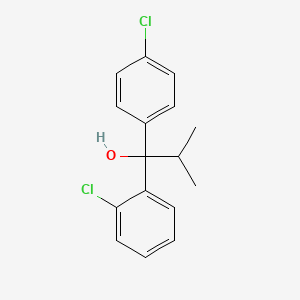
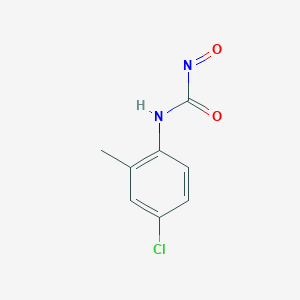
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
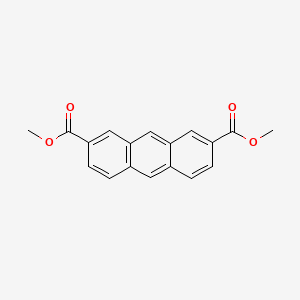
![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
